molecular formula C19H24N6O2S B10979085 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10979085
M. Wt: 400.5 g/mol
InChI Key: QXISEOPUJIQJNM-UHFFFAOYSA-N
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Description

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a triazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling through a sulfanyl linkage.

    Triazole Synthesis: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Pyrazole Synthesis: The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The final step involves the coupling of the triazole and pyrazole intermediates through a sulfanyl linkage, often using thiol reagents and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring, potentially converting them to alcohols.

    Substitution: The triazole and pyrazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C19H24N6O2S/c1-5-15-21-22-19(24(15)6-2)28-12-16(26)20-17-13(3)23(4)25(18(17)27)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,20,26)

InChI Key

QXISEOPUJIQJNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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